

# A Comparative Analysis of Irampanel and Perampanel: An Examination of Available Efficacy Data

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## Compound of Interest

Compound Name: *Irampanel*

Cat. No.: *B1672174*

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A direct comparative analysis of the efficacy of **irampanel** versus perampanel is not feasible due to the discontinuation of **irampanel**'s clinical development. **Irampanel**, an investigational drug, did not complete clinical trials and was never marketed. In contrast, perampanel is an approved anti-seizure medication with a significant body of clinical trial data supporting its efficacy. This guide will provide a detailed overview of the available information for both compounds, with a comprehensive focus on the established efficacy and mechanisms of perampanel.

## Irampanel: An Investigational Compound

**Irampanel** (code name BIIR-561) was a drug under development by Boehringer Ingelheim. It was investigated for its potential in treating acute stroke, epilepsy, and pain. The development of **irampanel** was ultimately discontinued, and it never received regulatory approval.

## Mechanism of Action

**Irampanel** was designed to act as a dual noncompetitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and as a blocker of neuronal voltage-gated sodium channels. This dual mechanism was intended to reduce neuronal hyperexcitability from two different angles.

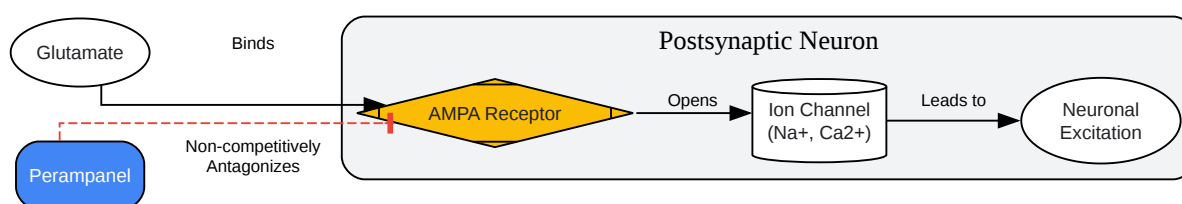
Due to the cessation of its development, there is a lack of publicly available, peer-reviewed clinical trial data to substantiate its efficacy in any of the initially targeted indications.

## Perampanel: An Approved Anti-Seizure Medication

Perampanel, marketed under the brand name Fycompa®, is an approved adjunctive therapy for partial-onset seizures with or without secondarily generalized seizures in patients with epilepsy four years of age and older. It is also indicated as adjunctive therapy for primary generalized tonic-clonic seizures in patients 12 years of age and older.

### Mechanism of Action

Perampanel is a first-in-class selective, non-competitive antagonist of the AMPA receptor.<sup>[1][2]</sup> Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.<sup>[1]</sup> In conditions like epilepsy, excessive glutamatergic activity can lead to seizures. By binding to an allosteric site on the AMPA receptor, perampanel reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitation.<sup>[1][3]</sup> This mechanism is distinct from many other anti-seizure medications that primarily target sodium channels or GABAergic systems.



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Perampanel's non-competitive antagonism of the AMPA receptor.

### Perampanel Efficacy Data

The efficacy of perampanel has been established in several multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials.

### Partial-Onset Seizures

Three key Phase III trials (Studies 304, 305, and 306) evaluated the efficacy of adjunctive perampanel in patients aged 12 years and older with refractory partial-onset seizures. A pooled analysis of these studies demonstrated a statistically significant reduction in seizure frequency for perampanel at doses of 4 mg, 8 mg, and 12 mg per day compared to placebo.

Efficacy Outcome	Placebo	Perampanel 4 mg/day	Perampanel 8 mg/day	Perampanel 12 mg/day
Median % Reduction in Seizure Frequency	-12.8%	-23.3%	-28.8%	-27.2%
50% Responder Rate	15-26%	29%	33-38%	34-36%
Data from pooled analysis of Phase III trials for partial-onset seizures.				

## Primary Generalized Tonic-Clonic (PGTC) Seizures

A Phase III clinical trial (Study 332) assessed the efficacy of adjunctive perampanel in patients aged 12 and older with uncontrolled PGTC seizures. The study met its primary endpoint, showing a significant reduction in seizure frequency.

Efficacy Outcome	Placebo	Perampanel (up to 8 mg/day)
Median % Reduction in PGTC Seizure Frequency	-38.4%	-76.5%
50% Responder Rate	39.5%	64.2%
Seizure Freedom Rate (Maintenance Phase)	12.3%	30.9%
Data from Phase III trial for primary generalized tonic-clonic seizures.		

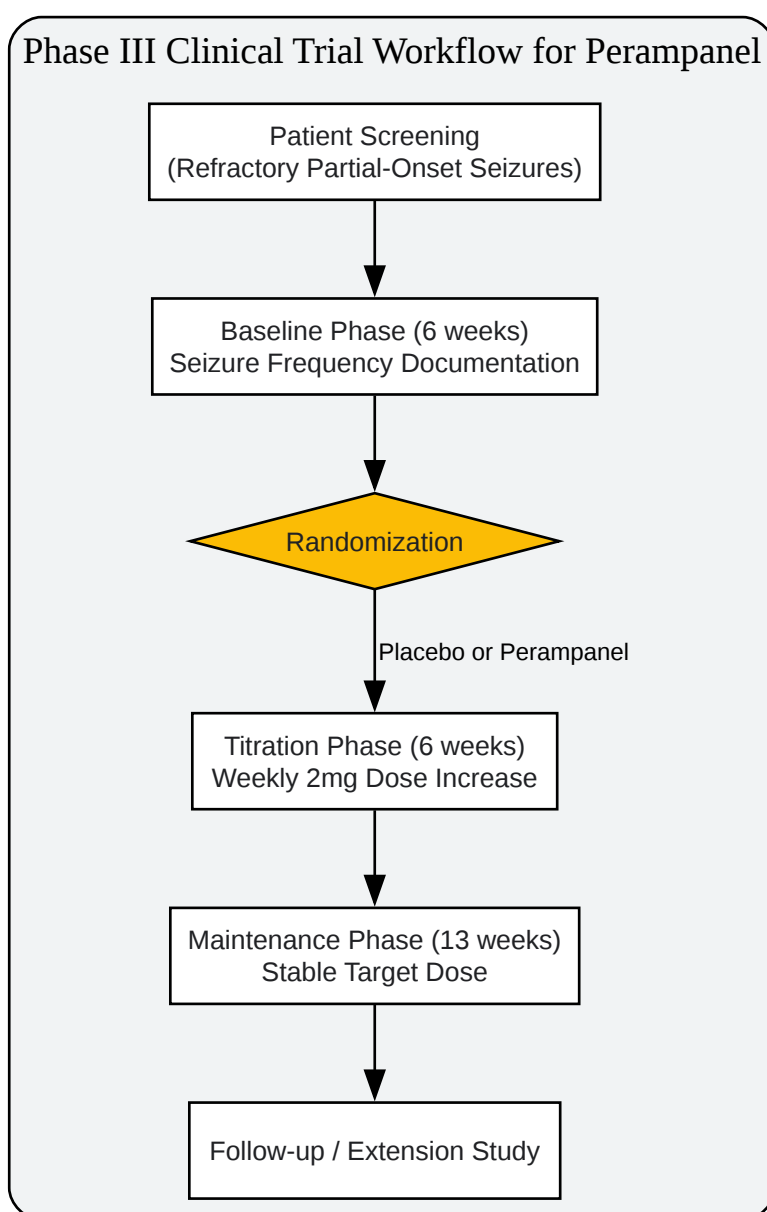
## Experimental Protocols

The general design of the pivotal Phase III trials for perampanel in partial-onset seizures followed a similar structure.

### Key Phase III Trial Protocol for Partial-Onset Seizures (e.g., Studies 304, 305, 306)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: Patients aged 12 years and older with refractory partial-onset seizures, with or without secondary generalization, who were receiving one to three concomitant anti-epileptic drugs (AEDs).
- Phases:
  - Baseline Phase (6 weeks): Seizure frequency was documented to establish a baseline.
  - Treatment Phase (19 weeks):
    - Titration Period (6 weeks): Patients were randomized to receive placebo or perampanel. The perampanel dose was initiated at 2 mg/day and titrated upwards in 2 mg increments weekly to the target maintenance dose (e.g., 8 mg/day or 12 mg/day).

- Maintenance Period (13 weeks): Patients continued on their randomized, stable dose.
- Primary Efficacy Endpoints:
  - Median percentage change in seizure frequency per 28 days from baseline.
  - 50% responder rate (proportion of patients with a  $\geq 50\%$  reduction in seizure frequency).
- Data Collection: Seizure frequency and type were recorded in patient diaries.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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